molecular formula C21H26N6O2 B5590338 N-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide

N-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide

Cat. No.: B5590338
M. Wt: 394.5 g/mol
InChI Key: SBOLJBJHAKJHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2-{4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)benzamide is a useful research compound. Its molecular formula is C21H26N6O2 and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.21172409 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophoretic Separation

A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI). This method is significant for quality control in pharmaceuticals.

Synthesis of Novel Compounds

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, including N-(2-thioxopyrimidine)-methylbenzodifuran-2-carbimidoylchloride derivatives. Their study, detailed in Molecules, explored the compounds' anti-inflammatory and analgesic activities.

Metabolism in Cancer Treatment

In a study on flumatinib, an antineoplastic tyrosine kinase inhibitor, Gong et al. (2010) identified its metabolites in chronic myelogenous leukemia patients. The research, published in Drug Metabolism and Disposition, revealed insights into the drug's metabolic pathways and could inform dosage and side effect management.

Scintigraphy in Breast Cancer Imaging

Caveliers et al. (2002) explored the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide in sigma receptor scintigraphy for visualizing primary breast tumors. This study, appearing in Journal of Nuclear Medicine, demonstrates potential applications in breast cancer diagnostics.

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, evaluating their anti-acetylcholinesterase activity. Published in Journal of Medicinal Chemistry, this research has implications for developing treatments for conditions like Alzheimer's disease.

Discovery of HDAC Inhibitors

Zhou et al. (2008) described the synthesis and biological evaluation of a compound that selectively inhibits histone deacetylases, showing potential as an anticancer drug. The details of this study can be found in Journal of Medicinal Chemistry.

Properties

IUPAC Name

N-[2-oxo-2-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c28-19(16-23-20(29)17-6-2-1-3-7-17)26-14-12-25(13-15-26)18-8-9-22-21(24-18)27-10-4-5-11-27/h1-3,6-9H,4-5,10-16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOLJBJHAKJHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.